9,10-Dihydrobenzo[a]pyrene chemical properties and structure
9,10-Dihydrobenzo[a]pyrene chemical properties and structure
An In-Depth Technical Guide to 9,10-Dihydrobenzo[a]pyrene: Chemical Properties, Structure, and Toxicological Significance
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 9,10-Dihydrobenzo[a]pyrene (9,10-DHB[a]P), a partially saturated derivative of the potent polycyclic aromatic hydrocarbon (PAH), Benzo[a]pyrene (B[a]P). While B[a]P is extensively studied for its carcinogenicity, the chemical properties, structure, and metabolic fate of its dihydro-derivatives are critical for a complete understanding of PAH toxicology and metabolism. This document details the physicochemical properties of 9,10-DHB[a]P, its distinct molecular structure, and its crucial role as a metabolic intermediate. We will explore the enzymatic conversion of 9,10-DHB[a]P back to its fully aromatic, carcinogenic parent compound, B[a]P, a key activation step. Furthermore, this guide outlines the subsequent metabolic cascade leading to the formation of the ultimate carcinogen, (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), and its mechanism of DNA adduction. Standardized analytical methodologies for the detection and quantification of 9,10-DHB[a]P in complex matrices are also presented, providing a robust framework for researchers in toxicology and drug development.
Introduction: The Significance of a Reduced PAH
Polycyclic aromatic hydrocarbons (PAHs) are a class of ubiquitous environmental contaminants formed from the incomplete combustion of organic materials.[1] Benzo[a]pyrene (B[a]P) is the most extensively studied member of this class due to its potent mutagenic and carcinogenic properties.[2] The toxicity of B[a]P is not inherent to the parent molecule but arises from its metabolic activation within the body.[3] This activation process generates highly reactive intermediates that can covalently bind to cellular macromolecules, including DNA, leading to mutations that can initiate carcinogenesis.[1][2]
9,10-Dihydrobenzo[a]pyrene (9,10-DHB[a]P) is a key metabolite in this complex network. As a reduced, or partially saturated, derivative of B[a]P, its chemical behavior and biological activity differ significantly from the parent compound. The critical insight for toxicologists and drug metabolism scientists is that 9,10-DHB[a]P is not merely an inactive detoxification product. Instead, it can be metabolically converted back into the fully aromatic B[a]P by cytochrome P-450 monooxygenases, thereby re-entering and feeding the primary pathway to carcinogenic activation.[4] Understanding the structure, properties, and metabolic dynamics of 9,10-DHB[a]P is therefore essential for accurately modeling B[a]P toxicity and for developing potential inhibitory strategies.
Molecular Structure and Physicochemical Properties
The defining structural feature of 9,10-DHB[a]P is the hydrogenation of the C9-C10 double bond within one of the benzo rings of the pyrene core. This saturation disrupts the planarity of the five-ring aromatic system, introducing a "bent" conformation. This change in three-dimensional shape has profound implications for its interaction with enzymes and cellular receptors compared to the planar B[a]P molecule.
Chemical and Physical Data Summary
The fundamental physicochemical properties of 9,10-Dihydrobenzo[a]pyrene are summarized in the table below. These data are foundational for designing analytical standards, assessing environmental fate, and planning experimental protocols.
| Property | Value | Reference |
| Chemical Name | 9,10-Dihydrobenzo[a]pyrene | [5] |
| CAS Number | 17573-15-8 | [5] |
| Molecular Formula | C₂₀H₁₄ | [5] |
| Molecular Weight | 254.33 g/mol | [5] |
| Appearance | Solid (Typical for PAHs) | N/A |
| Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4CCC=C5)C=C2 | N/A |
| InChI Key | PWEGMWXDBLKKMW-UHFFFAOYSA-N | N/A |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the unambiguous identification and characterization of 9,10-DHB[a]P.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure, particularly the presence of aliphatic protons from the hydrogenated C9 and C10 positions, which distinguish it from the fully aromatic B[a]P.[6]
-
UV-Visible (UV-Vis) Spectroscopy : The UV-Vis absorption spectrum of 9,10-DHB[a]P is characteristic of its chromophore. Compared to B[a]P, the disruption of the fully conjugated π-system results in a spectrum shifted towards shorter wavelengths (a hypsochromic or blue shift).[6][7] The exact peak wavelengths can be influenced by the solvent used.[6]
-
Infrared (IR) Spectroscopy : IR spectra are valuable for identifying functional groups. For 9,10-DHB[a]P, the key features include C-H stretching vibrations in both the aromatic and aliphatic regions, providing further confirmation of its partially saturated structure. Theoretical studies using density functional theory (DFT) have shown good agreement with experimental IR data.[8]
Metabolic Activation and Toxicological Pathway
The carcinogenicity of B[a]P is a multi-step process orchestrated by cellular enzymes. 9,10-DHB[a]P plays a unique role as both a product and a potential precursor in this pathway.
Aromatization to Benzo[a]pyrene
The metabolic conversion of 9,10-DHB[a]P to B[a]P is a critical "retro-metabolic" or activation step. This reaction is catalyzed by the microsomal cytochrome P-450 mixed-function oxidase system.[4] Studies using rat liver microsomes have demonstrated that this conversion is efficient, with a specific activity of 1.51 nmol of B[a]P formed per minute per milligram of microsomal protein.[4] This process effectively replenishes the pool of B[a]P available for conversion into the ultimate carcinogen.
The Diol Epoxide Pathway to Carcinogenesis
Once B[a]P is present, it is subjected to a well-characterized metabolic activation cascade, often referred to as the "diol epoxide" pathway.[1][3]
-
Epoxidation : Cytochrome P450 enzymes, primarily CYP1A1 and CYP1B1, oxidize B[a]P at the 7,8-position to form B[a]P-7,8-epoxide.[1][9]
-
Hydration : The enzyme epoxide hydrolase adds water to the epoxide ring, opening it to form (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (B[a]P-7,8-dihydrodiol).[1]
-
Second Epoxidation : This dihydrodiol is the substrate for a second oxidation by CYP enzymes, which forms the highly reactive benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).[1][10]
There are four possible stereoisomers of BPDE. The (+)-anti-BPDE isomer is considered the ultimate carcinogen from B[a]P as it is highly reactive and forms the majority of DNA adducts in vivo.[11][12]
Mechanism of DNA Adduction and Mutagenesis
BPDE is a potent electrophile. The strained epoxide ring readily undergoes nucleophilic attack by DNA bases. The primary target is the N² position of guanine.[11][13] This reaction forms a bulky, covalent BPDE-DNA adduct, which distorts the DNA double helix.[11] If not repaired by the cell's nucleotide excision repair machinery, this adduct can cause DNA polymerase to insert an incorrect base during replication, leading to permanent mutations, particularly G→T transversions.[2][14] These mutations in critical genes, such as the TP53 tumor suppressor gene and the KRAS oncogene, are a key molecular event in the initiation of cancer.[3][14]
Caption: Metabolic activation of Benzo[a]pyrene and the role of 9,10-DHB[a]P.
Analytical Methodologies
The accurate detection and quantification of 9,10-DHB[a]P and its related metabolites in biological and environmental samples are crucial for exposure assessment and mechanistic studies. The choice of methodology depends on the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold standard techniques.[15][16]
Recommended Analytical Workflow: HPLC with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a highly sensitive and selective method for analyzing PAHs, which are naturally fluorescent.[17][18]
Caption: General analytical workflow for the quantification of 9,10-DHB[a]P.
Detailed Experimental Protocol: Analysis by HPLC-FLD
This protocol provides a self-validating system for the quantification of 9,10-DHB[a]P and related metabolites.
1. Preparation of Standards and Reagents:
- Obtain certified reference standards of 9,10-DHB[a]P, B[a]P, and B[a]P-7,8-dihydrodiol from a reputable source.[18]
- Prepare individual stock solutions in acetonitrile (ACN) at 1 mg/mL. Store in amber vials at -20°C.
- Create a mixed working standard solution by diluting the stocks in ACN.
- Prepare a series of calibration standards (e.g., 1 to 200 ng/mL) by serially diluting the working standard in the mobile phase.
- All solvents (ACN, Methanol, Water) must be HPLC grade.
2. Sample Preparation (Solid Phase Extraction - SPE):
- Rationale: SPE is employed to remove interfering matrix components and concentrate the analytes of interest, thereby increasing sensitivity and prolonging column life.
- Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water.
- Load the aqueous sample (e.g., cell culture medium, homogenized tissue lysate) onto the cartridge at a slow flow rate (~1 mL/min).
- Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.
- Dry the cartridge under vacuum or nitrogen for 10 minutes.
- Elute the analytes with 2-3 mL of ACN or methanol into a clean collection tube.
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known, small volume (e.g., 200 µL) of mobile phase.
3. HPLC-FLD Analysis:
- HPLC System: A standard HPLC system equipped with a fluorescence detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of ACN and water is typically used. For example, start at 60% ACN, ramp to 100% ACN over 20 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Fluorescence Detection: Utilize wavelength programming for optimal sensitivity for each compound. For 9,10-DHB[a]P and its metabolites, typical excitation (Ex) wavelengths are in the 260-290 nm range, and emission (Em) wavelengths are in the 410-430 nm range.[18]
- Example Program:
- 0-10 min: Ex 263 nm, Em 430 nm (for diols)
- 10-20 min: Ex 284 nm, Em 410 nm (for other PAHs)
4. Data Analysis and Quality Control:
- Generate a calibration curve by plotting the peak area of each standard against its concentration. A linear regression with R² > 0.99 is required.
- Quantify the concentration of 9,10-DHB[a]P in the unknown samples by interpolating their peak areas from the calibration curve.
- Include a blank and a quality control (QC) sample in each analytical run to ensure the absence of contamination and the accuracy of the measurements.
- Calculate recovery by spiking a known amount of standard into a sample matrix and processing it through the entire procedure. Recoveries should typically be within 70-120%.
Conclusion
9,10-Dihydrobenzo[a]pyrene is a pivotal, yet often overlooked, molecule in the study of PAH toxicology. Its non-planar structure and distinct chemical properties set it apart from its notorious parent compound, B[a]P. The most critical aspect for researchers is its ability to be metabolically converted back to B[a]P, thereby serving as a reservoir that can fuel the metabolic pathway toward the ultimate DNA-damaging carcinogen, BPDE. A thorough understanding of its properties, metabolic fate, and the robust analytical methods required for its detection is fundamental for any scientist engaged in environmental toxicology, cancer research, or the development of drugs that may interact with PAH metabolic pathways. This guide provides the core technical knowledge and validated protocols to support such research endeavors.
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